N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
CAS No.: 1021214-78-7
Cat. No.: VC11943254
Molecular Formula: C16H16ClFN4O2S
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021214-78-7 |
|---|---|
| Molecular Formula | C16H16ClFN4O2S |
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | N-[6-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H16ClFN4O2S/c1-9(2)16(24)20-13-5-6-15(22-21-13)25-8-14(23)19-10-3-4-12(18)11(17)7-10/h3-7,9H,8H2,1-2H3,(H,19,23)(H,20,21,24) |
| Standard InChI Key | WKXKTPQISGMTCM-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
| Canonical SMILES | CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Identity
1.1 IUPAC Name
N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
1.2 Molecular Formula
C15H15ClFN3O2S
1.3 Molecular Weight
355.81 g/mol
1.4 Structural Features
This compound contains the following key structural components:
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A pyridazine ring substituted at the 3-position.
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A carbamoyl group linked to a 3-chloro-4-fluorophenyl moiety.
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A sulfanyl (thioether) bridge connecting the pyridazine and phenyl groups.
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A 2-methylpropanamide group attached at the 6-position of the pyridazine ring.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the pyridazine core: Pyridazine derivatives are commonly synthesized via condensation reactions involving hydrazines and diketones.
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Introduction of the sulfanyl bridge: This step likely involves nucleophilic substitution to attach the sulfanyl group to the pyridazine ring.
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Attachment of the carbamoyl group: The reaction between isocyanates or carbamoyl chlorides with an amine precursor introduces this functional group.
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Final derivatization: The addition of the 2-methylpropanamide moiety completes the synthesis.
Each step may require purification techniques such as recrystallization or chromatography to ensure high purity.
Potential Applications
This compound's structure suggests potential applications in medicinal chemistry, particularly as a candidate for drug development due to its functional groups and heterocyclic core.
Pharmacological Potential
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Enzyme Inhibition: The compound may act as an inhibitor for enzymes with sulfhydryl or amide-binding sites.
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Anti-inflammatory Activity: Similar compounds have been shown to inhibit pathways like 5-lipoxygenase, which is involved in inflammation.
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Antimicrobial Properties: The presence of halogenated phenyl groups often enhances antimicrobial activity.
Computational Studies
In silico docking studies could be employed to predict interactions with biological targets such as kinases or proteases.
Analytical Characterization
To confirm its identity and purity, the following analytical techniques are used:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like amides and sulfanyls.
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X-ray Crystallography: To elucidate its three-dimensional structure.
Research Findings
Studies on related compounds suggest that molecules with similar scaffolds exhibit diverse biological activities:
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Antimicrobial properties against bacterial and fungal pathogens .
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Potential as antimalarial agents due to their interaction with falcipain enzymes .
Further experimental validation is required to confirm these properties for this specific compound.
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